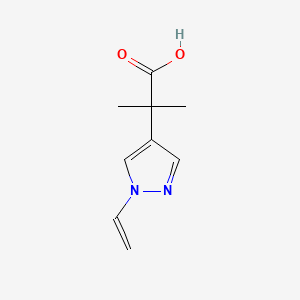
2-Methyl-2-(1-vinyl-1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrazole ring substituted with an ethenyl group and a methylpropanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the reaction of 1-ethenyl-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in deprotonating the acid, allowing it to react with the pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl-substituted derivatives.
科学研究应用
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1-phenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 2-(1-methyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethenyl group can undergo additional reactions, such as polymerization, which are not possible with other similar compounds.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(1-ethenylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-4-11-6-7(5-10-11)9(2,3)8(12)13/h4-6H,1H2,2-3H3,(H,12,13) |
InChI 键 |
BPCUJVRZEXWODF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN(N=C1)C=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


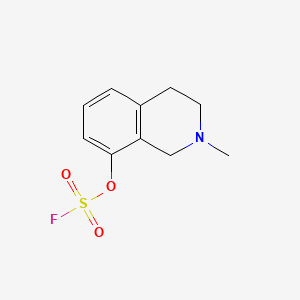

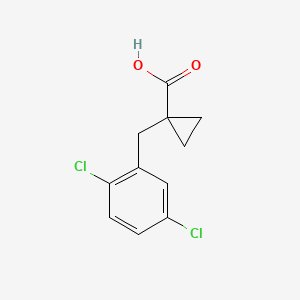
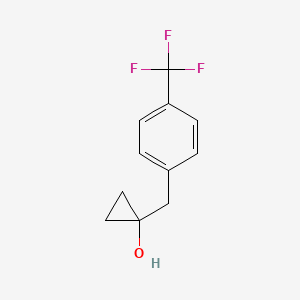
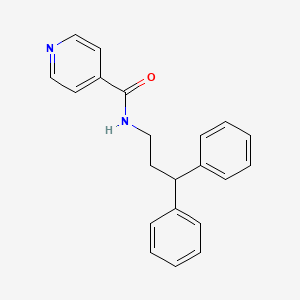
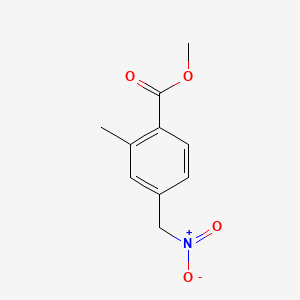
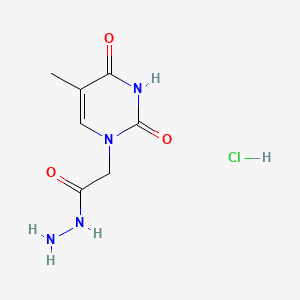

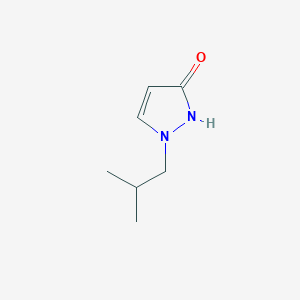

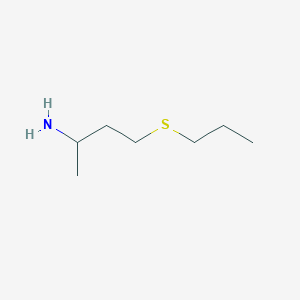

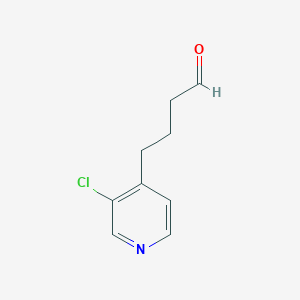
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
